Methyl 3-hydroxypyridine-4-carboxylate hydrochloride
Overview
Description
Methyl 3-hydroxypyridine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C7H7NO3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
Methyl 3-hydroxypyridine-4-carboxylate hydrochloride primarily targets the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions .
Mode of Action
The interaction of this compound with its target enzyme involves a chemical reaction where the enzyme catalyzes the oxidation of the compound . This process incorporates oxygen into the compound, resulting in a change in its chemical structure .
Biochemical Pathways
The biochemical pathway affected by this compound involves the oxidation of the compound by the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . The downstream effects of this pathway include the generation of new compounds through the incorporation of oxygen .
Result of Action
The molecular and cellular effects of the action of this compound involve the transformation of the compound through the action of the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This results in the generation of new compounds, altering the biochemical environment within the cell .
Biochemical Analysis
Biochemical Properties
Methyl 3-hydroxypyridine-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with oxidoreductases, specifically those acting on paired donors with oxygen as the oxidant . These interactions often involve the incorporation or reduction of oxygen, which is crucial for various metabolic processes. The nature of these interactions typically involves the formation of hydrogen bonds and other non-covalent interactions, facilitating the compound’s role in biochemical pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as oxidoreductases, and modulates their activity by either inhibiting or activating them . These interactions can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall cellular function. The binding interactions are typically mediated by hydrogen bonds and other non-covalent interactions, which stabilize the compound-enzyme complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its degradation products can have different biochemical properties, which may lead to varying effects on cellular processes over time. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is known to interact with oxidoreductases, which play a crucial role in the oxidation-reduction reactions within the cell . These interactions can influence the levels of key metabolites, thereby affecting the overall metabolic balance. The compound’s involvement in these pathways underscores its potential as a modulator of cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxypyridine-4-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-hydroxypyridine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxypyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 3-pyridinecarboxylic acid derivatives.
Reduction: Formation of 3-hydroxypyridine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Methyl 3-hydroxypyridine-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
3-Hydroxypyridine-4-carboxylic acid: A precursor in the synthesis of methyl 3-hydroxypyridine-4-carboxylate hydrochloride.
Methyl 3-hydroxyisonicotinate: A structurally similar compound with potential biological activities.
Pyridine derivatives: Various pyridine derivatives with different functional groups exhibit unique chemical and biological properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 3-hydroxypyridine-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h2-4,9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFQIRCZAIEUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.